2-[4-(4-Fluoro-2-nitrophenyl)piperazin-1-yl]-ethanol hydrochloride
Overview
Description
2-[4-(4-Fluoro-2-nitrophenyl)piperazin-1-yl]-ethanol hydrochloride is a useful research compound. Its molecular formula is C12H17ClFN3O3 and its molecular weight is 305.73 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 2-[4-(4-Fluoro-2-nitrophenyl)piperazin-1-yl]-ethanol hydrochloride is acetylcholinesterase . Acetylcholinesterase is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .
Mode of Action
This compound interacts with its target, acetylcholinesterase, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability . The compound is a mixed-type inhibitor, exhibiting both competitive and non-competitive inhibition .
Pharmacokinetics
The compound’s molecular weight is 30574 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The inhibition of acetylcholinesterase by this compound leads to an increase in acetylcholine levels. This can result in enhanced cognitive function, as acetylcholine plays a crucial role in learning and memory . .
Biochemical Analysis
Biochemical Properties
2-[4-(4-Fluoro-2-nitrophenyl)piperazin-1-yl]-ethanol hydrochloride plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to certain enzymes, altering their activity and thus influencing the biochemical pathways they are involved in . The nature of these interactions can vary, with some resulting in enzyme inhibition while others may lead to enzyme activation. This compound’s ability to modulate enzyme activity makes it a valuable tool for studying biochemical pathways and understanding the underlying mechanisms of various biological processes.
Cellular Effects
The effects of this compound on cells are diverse and depend on the type of cell and the specific cellular processes involved. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may alter the activity of certain signaling molecules, leading to changes in gene expression and subsequent alterations in cellular metabolism. These effects can have significant implications for understanding how cells respond to various stimuli and how they regulate their internal processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors . This binding can result in either inhibition or activation of the target biomolecule, leading to changes in biochemical pathways and cellular processes. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This includes its stability, degradation, and long-term effects on cellular function . In vitro studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its effectiveness. Long-term exposure to this compound can also result in changes in cellular function, such as alterations in gene expression and cellular metabolism. These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound may have minimal effects, while higher doses can lead to significant changes in biochemical pathways and cellular processes . In some cases, high doses may result in toxic or adverse effects, such as cell death or tissue damage. Understanding the dosage effects of this compound is crucial for determining its therapeutic potential and safety in various applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, this compound may inhibit or activate specific enzymes, leading to changes in the concentration of certain metabolites. These effects can provide valuable insights into the regulation of metabolic pathways and the role of specific enzymes in these processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. This compound can be transported by specific transporters or binding proteins, which influence its localization and accumulation within cells . Understanding the transport and distribution of this compound is essential for determining its effectiveness and potential side effects in various applications.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications For example, it may accumulate in the nucleus, where it can interact with transcription factors and influence gene expression Alternatively, it may localize to the mitochondria, affecting cellular metabolism and energy production
Properties
IUPAC Name |
2-[4-(4-fluoro-2-nitrophenyl)piperazin-1-yl]ethanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN3O3.ClH/c13-10-1-2-11(12(9-10)16(18)19)15-5-3-14(4-6-15)7-8-17;/h1-2,9,17H,3-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNYUCMBCXRSHEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=C(C=C(C=C2)F)[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.